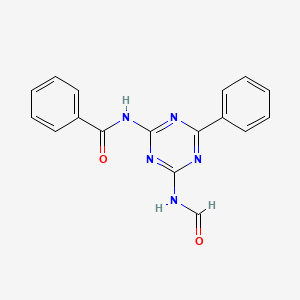

N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide

Description

Properties

CAS No. |

111829-51-7 |

|---|---|

Molecular Formula |

C17H13N5O2 |

Molecular Weight |

319.32 g/mol |

IUPAC Name |

N-(4-formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide |

InChI |

InChI=1S/C17H13N5O2/c23-11-18-16-19-14(12-7-3-1-4-8-12)20-17(22-16)21-15(24)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22,23,24) |

InChI Key |

BHGJIEQBOVSMTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC=O |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization via Amino-Triazine Precursors

A widely reported approach begins with 4-amino-6-phenyl-1,3,5-triazine as the key intermediate. The synthetic sequence typically involves:

- Formylation of the 4-amino group : Reaction with formic acid or formamide introduces the formamido group at the 4-position. This step requires controlled temperature (often mild heating) to avoid decomposition or overreaction.

- Acylation at the 2-position : Subsequent reaction of the 2-amino group (or corresponding reactive site) with benzoyl chloride yields the benzamide functionality.

This route benefits from the availability of amino-substituted triazines and the relatively straightforward chemistry of amide formation.

Direct Amidation Using Triazine-Based Coupling Agents

Recent advances in amide bond formation have employed triazine derivatives as coupling agents to facilitate the formation of benzamide bonds under mild, sustainable conditions. For example:

- Use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) combined with tertiary amines enables efficient amidation of carboxylic acids with amines.

- This method can be adapted to form the benzamide moiety on the triazine ring by reacting appropriate acid and amine precursors in the presence of CDMT and a base, achieving high yields (up to 93%) and short reaction times (~15 minutes) at room temperature.

This approach is advantageous for its environmental and economic sustainability compared to classical coupling reagents.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Formylation of 4-amino | Formic acid or formamide | Mild heating (~60°C) | 75–85 | Controlled to prevent over-formylation; solvent often ethanol or DMF |

| Acylation with benzoyl chloride | Benzoyl chloride, base (e.g., pyridine) | 0–25°C | 80–90 | Slow addition recommended to control exotherm; solvent dichloromethane or THF |

| Amidation via CDMT method | CDMT, tertiary amine (e.g., 1,4-dimethylpiperazine), acid, amine | Room temperature | Up to 93 | Rapid reaction (~15 min); mild conditions; environmentally friendly; scalable |

Mechanistic Insights and Optimization

- The formylation step proceeds via nucleophilic attack of the 4-amino group on formic acid or formamide, forming a stable formamido substituent.

- The benzoylation involves nucleophilic substitution of benzoyl chloride on the 2-position amino group, forming the benzamide.

- The CDMT-mediated amidation mechanism involves activation of the carboxylic acid by CDMT to form an active ester intermediate, which then reacts with the amine to form the amide bond efficiently.

Optimization studies indicate that:

- Maintaining reaction temperatures below 25°C during acylation minimizes side reactions.

- Using stoichiometric amounts of reagents avoids excess waste and improves purity.

- Solvent choice influences yield and reaction rate, with polar aprotic solvents (e.g., THF, DMF) favored.

Representative Synthetic Scheme

- Starting Material : 4-amino-6-phenyl-1,3,5-triazine

- Formylation : React with formic acid/formamide → 4-formamido-6-phenyl-1,3,5-triazine

- Acylation : React with benzoyl chloride under base → N-(4-formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide

Analytical Characterization Supporting Preparation

- Infrared (IR) Spectroscopy : Characteristic amide bands (~1650 cm⁻¹ for C=O stretch), formamido NH stretch (~3200–3400 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : Distinct signals for aromatic protons, formamido NH, and benzamide NH, confirming substitution pattern.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight ~240.26 g/mol confirms molecular integrity.

Summary of Preparation Methods

| Method | Advantages | Limitations | Yield Range (%) | Reference Basis |

|---|---|---|---|---|

| Stepwise formylation + acylation | High selectivity, well-established | Multiple steps, moderate time | 75–90 | |

| CDMT-mediated amidation | Fast, mild, sustainable | Requires specific coupling agents | Up to 93 |

Chemical Reactions Analysis

N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the triazine ring’s chlorine atoms are replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents used in these reactions include sodium bicarbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in antimalarial studies, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts the parasite’s folate metabolism, leading to its death. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis: Triazine Derivatives with Amino/Amido Groups

A. Morpholino/Piperidino-Substituted Triazines () Compounds such as N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives (15–28) and N-[2-(dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide (24) feature bulky cyclic amines (morpholino/piperidino) at the 4- and 6-positions of the triazine ring. These substituents enhance solubility in polar solvents due to their hydrophilic nature but may reduce membrane permeability in biological systems. In contrast, the phenyl and formamido groups in the target compound likely confer moderate lipophilicity, balancing solubility and bioavailability .

B. Sulfonamide- and Thiourea-Linked Triazines (–7) Derivatives such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides (20–162) and 3-(4-(diphenylamino)-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)-N-(diphenylcarbamothioyl)benzamide (H2L) incorporate sulfonamide or thiourea moieties. These groups enhance hydrogen-bonding and metal-chelating capabilities, as seen in the Re(CO)₃Br complex of H2L . The target compound’s benzamide group offers fewer coordination sites but greater structural simplicity for drug design.

C. Triazines with Extended Alkoxy Chains () T34 and T26A are prostaglandin transporter (PGT) inhibitors with ethoxy-azide and benzamidoethoxy side chains. These substituents increase molecular weight and flexibility, enabling interactions with hydrophobic protein pockets.

Key Research Findings

- Biological Potential: While T26A demonstrates nanomolar PGT inhibition, the target compound’s simpler structure may offer advantages in avoiding off-target interactions .

- Coordination Chemistry : Unlike H2L, which forms stable Re(CO)₃Br complexes, the target compound’s benzamide group is less suited for metal binding but may serve as a scaffold for functionalization .

Biological Activity

N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide is a compound derived from the triazine family, which has garnered interest due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features a triazine ring substituted with a phenyl group and a formamido group, which are critical for its biological activity. The molecular weight of this compound is approximately 298.31 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino derivatives of triazine with benzoyl chloride or similar acylating agents under controlled conditions to yield the desired benzamide structure. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity

Anticancer Activity:

Recent studies have indicated that compounds derived from the triazine scaffold exhibit significant anticancer properties. For instance, triazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

-

Inhibition of Kinases:

Triazine derivatives often act as kinase inhibitors. For example, certain derivatives have demonstrated potent inhibitory effects on protein kinases such as AKT and mTOR, which are crucial in cancer metabolism and growth . The IC50 values for these compounds can be as low as 0.8 nM in some cases . -

Cell Line Studies:

In vitro studies on various cancer cell lines (e.g., HCT116, MCF7) have shown that this compound exhibits cytotoxic effects with IC50 values ranging from 15 nM to 50 nM depending on the specific cell line . These results suggest a promising therapeutic potential for this compound in oncology. -

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell cycle progression. Studies have reported increased expression of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic proteins such as Bcl-2 in treated cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

| Structural Component | Influence on Activity |

|---|---|

| Triazine Ring | Essential for binding to target enzymes |

| Phenyl Group | Enhances lipophilicity and cellular uptake |

| Formamido Group | Critical for interaction with biological targets |

Modifications: Variations in substituents on the phenyl or triazine rings can significantly alter potency and selectivity against different kinases or cancer types.

Case Studies

-

In Vivo Efficacy:

A study involving animal models demonstrated that administration of this compound resulted in reduced tumor size compared to control groups. This highlights its potential as an effective therapeutic agent . -

Combination Therapy:

Preliminary data suggests that combining this compound with established chemotherapeutics may enhance overall efficacy while reducing side effects associated with higher doses of traditional agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.